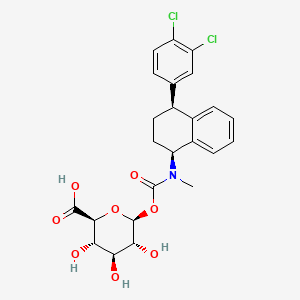

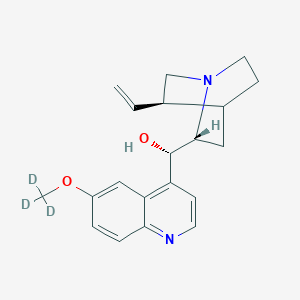

![molecular formula C₃₂H₃₄O₉ B1140816 [(2R,3S,4S,5R,6S)-4,5-二乙酰氧基-6-甲氧基-2-(三苯甲氧基甲基)氧杂环-3-基] 乙酸酯 CAS No. 38982-56-8](/img/structure/B1140816.png)

[(2R,3S,4S,5R,6S)-4,5-二乙酰氧基-6-甲氧基-2-(三苯甲氧基甲基)氧杂环-3-基] 乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate, also known as [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate, is a useful research compound. Its molecular formula is C₃₂H₃₄O₉ and its molecular weight is 562.61. The purity is usually 95%.

BenchChem offers high-quality [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Application in Cancer Treatment

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside has been explored for its potential in cancer treatment due to its role in the synthesis of therapeutic agents . Its structural complexity allows for the development of novel anticancer drugs.

Methods of Application

The compound is used as a precursor in the synthesis of glycoconjugate molecules. These molecules can be designed to target specific cancer cells, delivering cytotoxic agents directly to the tumor site.

Results Summary

While specific quantitative data from clinical trials is not provided, the compound’s use in drug synthesis suggests promising avenues for targeted cancer therapies, potentially improving efficacy and reducing side effects.

Application in Diabetes Treatment

Scientific Field

Endocrinology and Pharmacology

Application Summary

The compound’s role in diabetes treatment is linked to its ability to modulate enzyme activity . It may be involved in the synthesis of inhibitors that target enzymes related to glucose metabolism.

Methods of Application

Researchers use this compound to create inhibitors that can be tested in diabetic animal models. The goal is to observe changes in blood glucose levels and insulin sensitivity.

Results Summary

Studies have shown potential in regulating blood sugar levels, but detailed statistical analyses are required to confirm efficacy and safety for human use.

Application in Infectious Diseases

Scientific Field

Microbiology and Infectious Diseases

Application Summary

This compound has been studied for its applications in treating infectious diseases, particularly viral infections . It may help in developing antiviral drugs that inhibit virus replication.

Methods of Application

The compound is utilized in the synthesis of molecules that can interfere with viral enzymes or proteins, preventing the virus from hijacking host cellular machinery.

Results Summary

Research indicates that derivatives of this compound could lead to effective treatments against certain viruses, though clinical data is needed to evaluate real-world effectiveness.

Application in Enzyme Inhibition

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is instrumental in creating enzyme inhibitors, which can be used to study or treat various biochemical pathways .

Methods of Application

The compound is incorporated into experimental assays to test its inhibitory effects on specific enzymes, often using spectrophotometric or fluorometric methods to measure activity.

Results Summary

The compound has shown promise in inhibiting certain enzymes, with potential therapeutic applications. Quantitative enzyme activity assays validate its efficacy.

Application in Drug Development

Scientific Field

Pharmaceutical Sciences

Application Summary

As a versatile synthetic intermediate, the compound is used extensively in drug development, contributing to the creation of a wide range of pharmaceuticals .

Methods of Application

It serves as a building block in chemical reactions to produce various drug candidates, which are then subjected to pharmacokinetic and pharmacodynamic studies.

Results Summary

The compound’s derivatives have been involved in preclinical trials, showing potential as drug candidates with favorable profiles for further development.

Application in Neurological Disorders

Scientific Field

Neurology and Neuroscience

Application Summary

This compound is being investigated for its potential in treating neurological disorders, such as Alzheimer’s disease and Parkinson’s disease . It may be used to synthesize molecules that can cross the blood-brain barrier and deliver therapeutic agents to the brain.

Methods of Application

Researchers are exploring the use of this compound in the synthesis of neuroprotective agents. These agents are tested in vitro and in vivo for their ability to protect neuronal cells from degenerative processes.

Results Summary

Preliminary studies suggest that derivatives of this compound could have neuroprotective effects, but extensive clinical trials are necessary to determine their efficacy and safety in humans.

Application in Immunology

Scientific Field

Immunology

Application Summary

The compound has applications in the field of immunology, particularly in the development of vaccines and immunotherapies . It can be used to create antigens that elicit a targeted immune response.

Methods of Application

It is used to synthesize glycoconjugate vaccines that are then tested for their immunogenicity in animal models. The goal is to stimulate a specific immune response without causing adverse effects.

Results Summary

The compound has shown potential in enhancing the efficacy of vaccines, with some studies reporting increased antibody production and a robust immune response.

Application in Glycobiology

Scientific Field

Glycobiology

Application Summary

Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside plays a crucial role in the study of glycoproteins and glycolipids, which are essential for cellular communication .

Methods of Application

The compound is utilized in the synthesis of complex carbohydrates that mimic natural glycostructures found on cell surfaces. These are used to study cell-cell interactions and signaling pathways.

Results Summary

Research has provided insights into carbohydrate-mediated biological processes, which could lead to the development of new therapeutic strategies for various diseases.

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

This compound is used in analytical chemistry for the development of assays that can detect and quantify biological molecules .

Methods of Application

The compound is incorporated into chromatographic techniques or used as a standard in mass spectrometry to identify and quantify glycoconjugates in complex mixtures.

Results Summary

The use of this compound has improved the accuracy and sensitivity of analytical methods, allowing for the detection of trace amounts of biological molecules.

Application in Cosmetic Industry

Scientific Field

Cosmetic Science

Application Summary

The compound’s derivatives are being explored for their use in the cosmetic industry, particularly in the formulation of skin care products .

Methods of Application

Derivatives of this compound are tested for their moisturizing and anti-aging properties. They are incorporated into creams and serums and evaluated for skin compatibility and efficacy.

Results Summary

Some studies have shown positive effects on skin hydration and elasticity, indicating potential for use in cosmetic formulations.

Application in Environmental Science

Scientific Field

Environmental Science

Application Summary

Methyl 6-O-Trityl-2,3,4-tri-O-acetyl-alpha-D-galactopyranoside is being studied for its role in environmental biotechnology, such as in the biodegradation of pollutants .

属性

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34O9/c1-21(33)38-28-27(41-31(36-4)30(40-23(3)35)29(28)39-22(2)34)20-37-32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-19,27-31H,20H2,1-4H3/t27-,28+,29+,30-,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIHIENXWVDRTC-NBCLCUQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

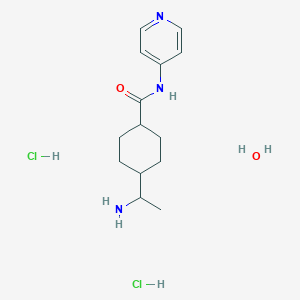

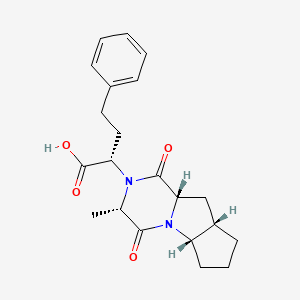

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

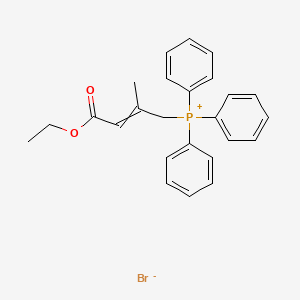

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)